REACTION_CXSMILES
|
[C:1]1([SH:8])[CH:6]=[CH:5][CH:4]=[C:3]([SH:7])[CH:2]=1.[CH3:9]C1CCCO1.COS(OC)(=O)=O.[OH-].[Na+]>C(OC)(C)(C)C>[CH3:9][S:7][C:3]1[CH:2]=[C:1]([SH:8])[CH:6]=[CH:5][CH:4]=1 |f:3.4|
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
C1(=CC(=CC=C1)S)S
|
Name
|
|
Quantity
|
375 mL
|
Type
|
reactant
|
Smiles
|
CC1OCCC1
|
Name
|
|
Quantity
|
33.3 mL
|
Type
|
reactant
|
Smiles
|
COS(=O)(=O)OC
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
CC1OCCC1
|
Name
|
|
Quantity
|
210.6 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
CC1OCCC1
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)(C)OC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The resulting solution was cooled to between 0° C. and 5° C.
|
Type
|
TEMPERATURE
|
Details
|
wise maintaining the temperature of the reaction mixture below 15° C.
|
Type
|
TEMPERATURE
|
Details
|
After cooling to ambient temperature the resulting solution
|
Type
|
CUSTOM
|
Details
|
the phases were separated
|
Type
|
EXTRACTION
|
Details
|
The organic phase was extracted with sodium hydroxide (2 M aqueous solution, 250 mL)
|
Type
|
TEMPERATURE
|
Details
|
the combined aqueous phases were cooled to 10° C.
|
Type
|
ADDITION
|
Details
|
hydrochloric acid (6M aqueous solution, 500 mL) was added
|
Type
|
TEMPERATURE
|
Details
|
whilst maintaining the temperature of the mixture below 25° C
|
Type
|
EXTRACTION
|
Details
|
The resulting solution was extracted with tert-butylmethylether (2-fold 250 mL)
|
Type
|
WASH
|
Details
|
the combined organic phases were washed with water (500 mL)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
CSC=1C=C(C=CC1)S
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 78% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |